molecular formula C20H20N4O B2941490 3-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-isobutylbenzamide CAS No. 1251622-83-9

3-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-isobutylbenzamide

Cat. No. B2941490
CAS RN: 1251622-83-9
M. Wt: 332.407
InChI Key: FNZQQBVRNVGCBI-UHFFFAOYSA-N
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Description

“3-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-isobutylbenzamide” is a chemical compound . It has a molecular formula of C17H11FN2O3 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridazin-3-yl ring attached to a benzamide group via a fluorophenoxy linker .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 310.28 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the retrieved data .

Scientific Research Applications

Pharmacokinetic Studies and Drug Development

  • Research has explored the human pharmacokinetics of novel compounds similar to 3-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-isobutylbenzamide. A study by Harrison et al. (2012) described the case studies of two novel compounds, including PF-4776548, which shares structural similarities with the compound . These studies focus on addressing human pharmacokinetic uncertainty using pharmacokinetic simulation and alternative first-in-human paradigms (Harrison et al., 2012).

Novel Therapeutics Discovery

  • Kunitomo et al. (2014) discussed the discovery of a novel series of pyridazinone-based inhibitors, similar to the compound , used for the treatment of schizophrenia. This highlights the potential of such compounds in developing new therapeutic agents for various conditions (Kunitomo et al., 2014).

Imaging and Diagnostic Applications

  • Mou et al. (2012) explored 18F-labeled pyridaben analogs for myocardial perfusion imaging with PET. These compounds, related to this compound, were evaluated as potential myocardial perfusion imaging (MPI) agents, indicating the compound's utility in diagnostic imaging (Mou et al., 2012).

Structural and Chemical Analysis

  • Sallam et al. (2021) conducted a study on pyridazine derivatives, focusing on their synthesis, crystal structure characterization, and DFT calculations. This research provides insights into the structural and chemical properties of compounds like this compound, which is essential for understanding their potential applications (Sallam et al., 2021).

Potential for Antiviral Drug Development

  • De Clercq (2009) presented a review focusing on antiviral drug discovery, including the development of compounds structurally related to this compound. This indicates the potential of such compounds in antiviral therapeutics (De Clercq, 2009).

properties

IUPAC Name

(4-anilino-7-methyl-1,8-naphthyridin-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-14-9-10-16-18(23-15-7-3-2-4-8-15)17(13-21-19(16)22-14)20(25)24-11-5-6-12-24/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZQQBVRNVGCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC=C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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